Tri-o-tolylbismuth Dichloride
Overview
Description
Tri-o-tolylbismuth Dichloride, also known as Dichloro(tri-o-tolyl)bismuth or Tris(2-methylphenyl)bismuth Dichloride, is a chemical compound with the molecular formula C21H21BiCl2 . It is a solid substance that appears as a white to light yellow crystal .
Molecular Structure Analysis
Tri-o-tolylbismuth Dichloride has a molecular weight of 553.28 . The detailed molecular structure is not provided in the available sources. For a more detailed molecular structure analysis, it would be beneficial to refer to a reliable chemical database or scientific literature.
Physical And Chemical Properties Analysis
Tri-o-tolylbismuth Dichloride is a solid at 20°C and should be stored at a temperature between 0-10°C . It is sensitive to moisture and heat . The compound is a white to light yellow crystal .
Scientific Research Applications
However, one application mentioned is the oxidation of alcohols . If you have access to scientific databases or journals, you might find more comprehensive information there. Alternatively, if you’re affiliated with a research institution, consulting with experts in the field or accessing specialized chemical databases could provide more insights.
Safety and Hazards
Tri-o-tolylbismuth Dichloride can cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection. If skin or eye irritation occurs or persists, medical advice or attention should be sought .
Mechanism of Action
Target of Action
Tri-o-tolylbismuth Dichloride is a complex compound with a molecular formula of C21H21BiCl2 The primary targets of this compound are currently not well-documented in the literature
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Tri-o-tolylbismuth Dichloride, it is known to be sensitive to moisture and heat . Therefore, it should be stored under inert gas at a temperature between 0-10°C . .
properties
IUPAC Name |
dichloro-tris(2-methylphenyl)bismuth | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C7H7.Bi.2ClH/c3*1-7-5-3-2-4-6-7;;;/h3*2-5H,1H3;;2*1H/q;;;+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWWKAGRZATJDC-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1[Bi](C2=CC=CC=C2C)(C3=CC=CC=C3C)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BiCl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70411386 | |
Record name | Tri-o-tolylbismuth Dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70411386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6729-60-8 | |
Record name | Tri-o-tolylbismuth Dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70411386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tri-o-tolylbismuth Dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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